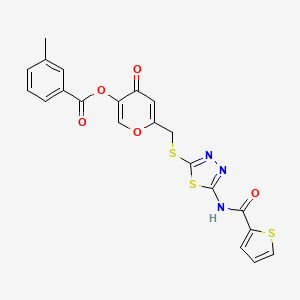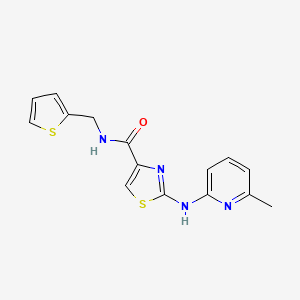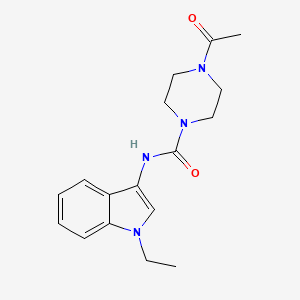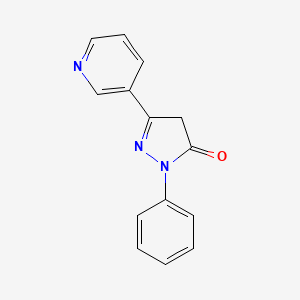
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate is a complex organic compound known for its potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Creating this compound typically involves a multi-step synthesis process. The starting materials often include thiophene-2-carboxylic acid, 1,3,4-thiadiazole derivatives, and 3-methylbenzoic acid. Common synthetic routes may involve:
Condensation Reactions: : Between thiophene-2-carboxylic acid and 1,3,4-thiadiazole derivatives under dehydrating conditions to form intermediates.
Thioetherification: : Formation of the thioether bond linking the thiophene and 1,3,4-thiadiazole units.
Esterification: : Attaching the 3-methylbenzoate group via ester linkage.
Reaction conditions typically include controlled temperatures (around 60-80°C) and the use of catalysts like p-toluenesulfonic acid for esterification.
Industrial Production Methods
Industrial synthesis might leverage automated flow chemistry systems to ensure precise control over reaction parameters, increasing yield and reproducibility. Large-scale production would also involve stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the thioether and pyran ring structures, leading to sulfoxides or sulfones and pyran ring-opening.
Reduction: : Reductive conditions might target the carbonyl groups, potentially reducing them to hydroxyl functionalities.
Substitution: : The aromatic rings in the structure are susceptible to electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation using Pd/C or NaBH₄.
Substitution: : Electrophilic halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃).
Major Products Formed
Sulfoxides: : From oxidation.
Alcohols: : From reduction of carbonyl groups.
Substituted Derivatives: : From various electrophilic substitutions.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules for various applications.
Biology
In biological research, it has been investigated for its potential as an enzyme inhibitor or as a ligand in metal-binding studies due to its heterocyclic structure.
Medicine
Researchers are exploring its potential as a drug candidate, particularly for its possible anti-inflammatory and anticancer properties.
Industry
In industrial applications, its stable and diverse chemical structure makes it useful in material science for developing novel polymers and advanced materials.
Mechanism of Action
The exact mechanism of action would depend on the specific application. For instance, if used as a drug, it might inhibit specific enzymes by binding to their active sites, blocking substrate access. The compound's heterocyclic components could interact with various biological pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-thiophene carboxamides
1,3,4-thiadiazole derivatives
Pyran-based compounds
Benzoate esters
Uniqueness
The uniqueness of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate lies in its hybrid structure combining these various functional groups, which confer it distinctive chemical reactivity and biological activity.
Conclusion
The compound this compound is a fascinating subject for scientific research due to its complex structure and diverse potential applications. Whether in synthetic chemistry, biological research, or industrial innovation, it holds promise for future discoveries and technological advancements.
So, what are your thoughts on this? Did I capture the essence of this compound well enough?
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S3/c1-12-4-2-5-13(8-12)19(27)29-16-10-28-14(9-15(16)25)11-31-21-24-23-20(32-21)22-18(26)17-6-3-7-30-17/h2-10H,11H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCWKHKYSHSGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-4-chloro-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2969101.png)

![1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2969104.png)
![N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2969105.png)



![N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2969113.png)
![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2969115.png)


![1-Amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2969119.png)
![N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide](/img/structure/B2969122.png)
